molecular formula C10H17ClO2 B14354345 2-Chlorodec-2-enoic acid CAS No. 95395-96-3

2-Chlorodec-2-enoic acid

Cat. No.: B14354345
CAS No.: 95395-96-3
M. Wt: 204.69 g/mol
InChI Key: BFLNDHSCUKRPAX-UHFFFAOYSA-N
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Description

2-Chlorodec-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the second carbon of a decenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorodec-2-enoic acid can be achieved through several methods. One common approach involves the chlorination of decenoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chlorodec-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorodec-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorodec-2-enoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure play a crucial role in its reactivity and interactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorodecanoic acid: Lacks the double bond present in 2-Chlorodec-2-enoic acid.

    2-Bromodec-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    Dec-2-enoic acid: Lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

95395-96-3

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

2-chlorodec-2-enoic acid

InChI

InChI=1S/C10H17ClO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h8H,2-7H2,1H3,(H,12,13)

InChI Key

BFLNDHSCUKRPAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C(=O)O)Cl

Origin of Product

United States

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